1,8-Naphthalenedicarboxylic acid, 4-chloro-
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Overview
Description
4-Chloronaphthalene-1,8-dicarboxylic acid is an organic compound with the molecular formula C12H7ClO4. It is a derivative of naphthalene, characterized by the presence of a chlorine atom at the 4th position and carboxylic acid groups at the 1st and 8th positions. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloronaphthalene-1,8-dicarboxylic acid typically involves the chlorination of naphthalene-1,8-dicarboxylic acid. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction proceeds via electrophilic aromatic substitution, where the chlorine atom is introduced at the 4th position of the naphthalene ring .
Industrial Production Methods: Industrial production of 4-chloronaphthalene-1,8-dicarboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Chloronaphthalene-1,8-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthalenediols .
Scientific Research Applications
4-Chloronaphthalene-1,8-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of 4-chloronaphthalene-1,8-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to modulate cellular responses .
Comparison with Similar Compounds
Naphthalene-1,8-dicarboxylic acid: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
4-Bromonaphthalene-1,8-dicarboxylic acid: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and properties.
1,4,5,8-Naphthalene tetracarboxylic dianhydride: Contains additional carboxylic acid groups, resulting in different chemical behavior and applications
Uniqueness: 4-Chloronaphthalene-1,8-dicarboxylic acid is unique due to the presence of the chlorine atom, which enhances its reactivity and allows for specific substitution reactions that are not possible with other similar compounds. This makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
CAS No. |
13577-46-3 |
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Molecular Formula |
C12H7ClO4 |
Molecular Weight |
250.63 g/mol |
IUPAC Name |
4-chloronaphthalene-1,8-dicarboxylic acid |
InChI |
InChI=1S/C12H7ClO4/c13-9-5-4-8(12(16)17)10-6(9)2-1-3-7(10)11(14)15/h1-5H,(H,14,15)(H,16,17) |
InChI Key |
OESMXMMJMGTCAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C(=C1)C(=O)O)C(=O)O)Cl |
Origin of Product |
United States |
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